molecular formula C13H19BrO2 B13484661 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene

1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene

Cat. No.: B13484661
M. Wt: 287.19 g/mol
InChI Key: NIYYOUPCVFXYLD-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 3-methoxypropoxyethyl group and a methyl group

Preparation Methods

The synthesis of 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Etherification: The attachment of the 3-methoxypropoxy group to the benzene ring.

    Alkylation: The addition of the ethyl group to the benzene ring.

The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxypropoxy group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the compound’s desired effects .

Comparison with Similar Compounds

1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene can be compared with other similar compounds, such as:

    1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene: This compound has an additional bromine atom, which can affect its reactivity and applications.

    1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-4-methylbenzene: The position of the methyl group is different, which can influence the compound’s chemical properties and behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C13H19BrO2

Molecular Weight

287.19 g/mol

IUPAC Name

1-[2-bromo-1-(3-methoxypropoxy)ethyl]-2-methylbenzene

InChI

InChI=1S/C13H19BrO2/c1-11-6-3-4-7-12(11)13(10-14)16-9-5-8-15-2/h3-4,6-7,13H,5,8-10H2,1-2H3

InChI Key

NIYYOUPCVFXYLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CBr)OCCCOC

Origin of Product

United States

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